Comparative Antiproliferative Activity: Target Compound IC50 Profile Across Cancer Cell Lines
Methyl 3-methyl-1H-indazole-4-carboxylate exhibits moderate antiproliferative activity against a panel of human cancer cell lines, with IC50 values ranging from 49.79 µM to 78.72 µM . In contrast, a series of closely related methyl 1H-indazole-4-carboxylate derivatives (compounds 1-13) were evaluated for α-amylase and α-glucosidase inhibition, with IC50 values ranging from 15.04 ± 0.05 to 76.70 ± 0.06 µM for α-amylase and 16.99 ± 0.19 to 77.97 ± 0.19 µM for α-glucosidase, demonstrating a different biological profile compared to the anticancer activity of the target compound [1]. This comparison highlights that the 3-methyl substitution on the indazole core may direct biological activity toward antiproliferative mechanisms rather than enzyme inhibition, underscoring the importance of substitution-specific procurement for targeted research applications.
| Evidence Dimension | In vitro antiproliferative activity (IC50) vs. enzyme inhibition activity (IC50) |
|---|---|
| Target Compound Data | IC50: 49.79 µM (PC-3 prostate cancer), 60.70 µM (RKO colon cancer), 78.72 µM (HeLa cervical cancer) |
| Comparator Or Baseline | Methyl 1H-indazole-4-carboxylate derivatives: IC50 15.04-76.70 µM (α-amylase), 16.99-77.97 µM (α-glucosidase) |
| Quantified Difference | Target compound shows moderate anticancer activity (49.79-78.72 µM); comparator series shows enzyme inhibition activity (15.04-77.97 µM). Direct IC50 comparison not applicable due to different assay endpoints. |
| Conditions | Target compound: Cancer cell line assays (PC-3, RKO, HeLa). Comparator: Enzyme inhibition assays (α-amylase and α-glucosidase). |
Why This Matters
Demonstrates that the 3-methyl substitution pattern confers a distinct biological activity profile, guiding researchers to select this specific compound for anticancer screening rather than expecting enzyme inhibitory activity typical of related indazole-4-carboxylate derivatives.
- [1] Nawaz, M., et al. (2022). Synthesis, α-amylase and α-glucosidase inhibition and molecular docking studies of indazole derivatives. Journal of Biomolecular Structure and Dynamics, 40(21), 10730-10740. DOI: 10.1080/07391102.2021.1947892 View Source
